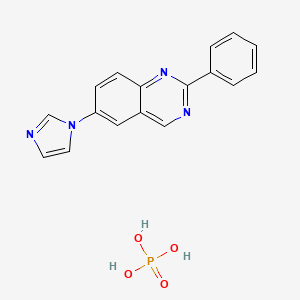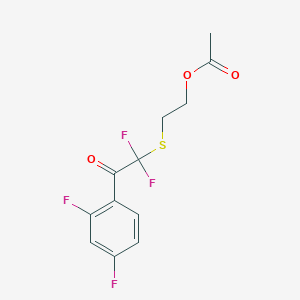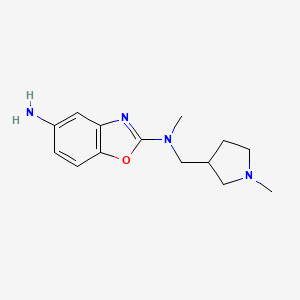
1-Methylindole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindole-2-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methylindole-2-sulfonyl chloride typically involves the reaction of 1-methyl-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methylindole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives.
Scientific Research Applications
1-Methylindole-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methylindole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is harnessed in the design of inhibitors and other bioactive compounds.
Comparison with Similar Compounds
1-Methylindole-2-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-indole-7-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at a different position on the indole ring.
Indole-2-sulfonyl chloride: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.
Indole-3-sulfonyl chloride: Another positional isomer with distinct reactivity and applications.
Properties
Molecular Formula |
C9H8ClNO2S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-methylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 |
InChI Key |
XLMOJRGNXPQAOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8398413.png)







